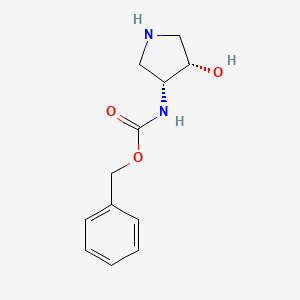

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

benzyl N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRZHUKQUUVRFG-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview

The method described in CA2568836C employs enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinones (e.g., Compound II ) to resolve enantiomers. The process avoids chromatographic purification, making it industrially viable.

Key Steps:

-

Substrate Preparation : Start with racemic 3,4-trans-pyrrolidinone derivatives (e.g., benzyl- or benzhydryl-protected compounds).

-

Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica lipase B) or esterases to selectively hydrolyze one enantiomer.

-

Separation : Extract unreacted ester (retained configuration) and carboxylic acid product via pH-dependent solvent partitioning.

Example Reaction:

Advantages:

Ring-Opening of Bicyclic Intermediates

Ammonium Hydroxide-Mediated Ring-Opening

Ambeed (CAS 708273-49-8) and 143656-79-5 detail a ring-opening strategy using benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 ) under basic conditions.

Procedure:

Reaction Scheme:

Key Data:

-

Yield : 93–95%.

-

Purity : >95% (HPLC).

-

Stereochemistry : Retained cis-configuration via stereospecific ring-opening.

Comparative Analysis of Methods

Method Efficiency and Practicality

Stereochemical Control

-

Enzymatic Method : Absolute configuration determined by enzyme selectivity (e.g., Candida antarctica lipase B favors R-configuration).

-

Ring-Opening : Stereochemistry dictated by bicyclic precursor geometry (cis-ring opening preserves 3R,4S configuration).

Advanced Synthetic Applications

Derivatization to Pharmaceutical Intermediates

The product serves as a precursor for PNP inhibitors and β-lactamase inhibitors. For example:

Example Conversion:

Challenges and Optimization

Key Issues:

Chemical Reactions Analysis

Types of Reactions

Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium hydride in dimethylformamide at 60°C.

Major Products Formed

Oxidation: Benzyl (3r,4s)-4-oxopyrrolidin-3-ylcarbamate.

Reduction: this compound.

Substitution: Various substituted benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a chiral building block in the synthesis of more complex organic molecules. Its stereochemistry allows for selective reactions that are critical in asymmetric synthesis.

Biology

- Enzyme-Substrate Interaction Studies : The compound is utilized in studying enzyme-substrate interactions due to its ability to fit into active sites of enzymes. This property is essential for understanding biochemical pathways and developing enzyme inhibitors.

Medicine

- Therapeutic Potential : Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate has been explored as a potential therapeutic agent in drug discovery. Its interactions with specific molecular targets suggest it may play a role in modulating metabolic pathways or signal transduction pathways, making it a candidate for treating various diseases .

Industry

- Pharmaceuticals and Fine Chemicals : The compound is also applied in the production of pharmaceuticals and fine chemicals. Its unique properties enable its use in developing novel materials and specialty chemicals .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its effectiveness against certain proteases, highlighting its potential as a therapeutic agent for diseases characterized by dysregulated protease activity .

Case Study 2: Drug Development

In drug discovery efforts targeting neurological disorders, this compound has been evaluated for its ability to modulate neurotransmitter receptors. Preliminary findings suggest that it may enhance receptor activity selectively, indicating potential therapeutic applications in treating conditions like depression or anxiety .

Mechanism of Action

The mechanism of action of Benzyl (3r,4s)-4-hydroxypyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of metabolic pathways or the modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate and its closest analogs:

Physicochemical Properties

- Hydrogen Bonding : The 4-hydroxyl group in the target compound enables strong hydrogen bonding, distinguishing it from analogs like (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, where the ketone group offers weaker hydrogen-bond acceptor properties .

- Molecular Weight and Polarity : Analogs with bulky substituents (e.g., benzyl or tetrazole groups) exhibit higher molecular weights (e.g., 404.405 for the fluorinated analog in ) compared to the simpler pyrrolidine-based target compound .

Biological Activity

Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with (3R,4S)-4-hydroxypyrrolidine under basic conditions. The reaction is usually performed in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.

Key Chemical Reactions:

- Oxidation: Hydroxyl group can be oxidized to a carbonyl group.

- Reduction: Carbonyl group can be reduced back to a hydroxyl group.

- Substitution: The benzyl group can be replaced with other functional groups through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its stereochemistry allows it to fit into the active sites of enzymes, modulating their activity and leading to various biological effects. This interaction can inhibit metabolic pathways or influence signal transduction pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease .

Inhibition Potency:

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| BOP-1 | AChE | 5.90 ± 0.07 |

| BOP-1 | BuChE | 6.76 ± 0.04 |

| BOP-8 | AChE | 1.11 ± 0.09 |

Case Studies

- Alzheimer's Disease Research:

- Neuroprotective Effects:

Q & A

Q. What are the recommended synthetic routes for Benzyl (3R,4S)-4-hydroxypyrrolidin-3-ylcarbamate, and how do reaction conditions influence stereochemical purity?

Answer: The compound’s synthesis typically involves carbamate formation via reaction of (3R,4S)-4-hydroxypyrrolidin-3-amine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF/H₂O). Stereochemical purity depends on:

- Chiral starting materials : Use enantiopure pyrrolidine precursors (e.g., (3R,4R)- or (3S,4S)-pyrrolidindiol derivatives ).

- Temperature control : Lower temperatures (0–5°C) reduce racemization during carbamate coupling .

- Purification : Chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures >98% enantiomeric excess .

Q. How is the stereochemistry of this compound confirmed experimentally?

Answer:

- X-ray crystallography : Resolves absolute configuration (e.g., analogous pyrrolidine derivatives in used this method).

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish cis/trans hydroxyl and carbamate groups .

- Optical rotation : Matches literature values for enantiopure standards (e.g., [α]D²⁵ = +15° to +25° in methanol) .

Q. What analytical methods are used to assess purity and stability under storage conditions?

Answer:

- HPLC-MS : Quantifies impurities (e.g., hydrolyzed carbamate or oxidized pyrrolidine byproducts) with a C18 column and acetonitrile/water gradient .

- Stability studies : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis (t₁/₂ >12 months). Room-temperature storage in DMSO or ethanol reduces degradation compared to aqueous buffers .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in kinase inhibition studies?

Answer: The (3R,4S) configuration is critical for binding to kinase active sites (e.g., JAK3 inhibitors in ):

- Hydrogen bonding : The 4-hydroxy group interacts with conserved catalytic lysine residues.

- Conformational rigidity : The cis-hydroxyl/carbamate arrangement restricts pyrrolidine ring puckering, enhancing selectivity over off-target kinases .

- Data contradiction : Some studies report (3S,4R) analogs show comparable activity in vitro but poorer pharmacokinetics due to metabolic oxidation .

Q. What strategies mitigate racemization during scale-up synthesis for in vivo studies?

Answer:

- Protecting groups : Temporarily protect the 4-hydroxyl with tert-butyldimethylsilyl (TBS) before carbamate formation .

- Flow chemistry : Continuous processing minimizes exposure to basic/acidic conditions that promote racemization .

- In situ monitoring : ReactIR tracks carbamate formation kinetics to optimize reaction termination .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets?

Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to JAK3 (PDB: 4LIA). The carbamate’s benzyl group occupies a hydrophobic pocket, while the pyrrolidine nitrogen forms a salt bridge with Glu⁹⁰³ .

- MD simulations : Reveal dynamic stability of the ligand-protein complex over 100 ns trajectories, highlighting key residues for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.